An In-depth Technical Guide to the Chemical Properties of Methyl 2-Methyl-4-Phenyl-2H-Pyrazole-3-Carboxylate
An In-depth Technical Guide to the Chemical Properties of Methyl 2-Methyl-4-Phenyl-2H-Pyrazole-3-Carboxylate
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of methyl 2-methyl-4-phenyl-2H-pyrazole-3-carboxylate. Pyrazole derivatives are a cornerstone in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities.[1][2][3][4][5][6] This document is intended for researchers, scientists, and professionals in drug development, offering insights into the molecule's synthesis, spectroscopic signature, reactivity, and potential applications. The methodologies and data presented are synthesized from established literature on analogous pyrazole structures, providing a robust framework for further investigation.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][3][4][5] Its unique structural and electronic properties allow for diverse functionalization, leading to a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[2][3][6] Commercially successful drugs such as Celecoxib, Sildenafil, and Rimonabant feature the pyrazole core, underscoring its therapeutic relevance.[1][7] The subject of this guide, methyl 2-methyl-4-phenyl-2H-pyrazole-3-carboxylate, incorporates key pharmacophoric elements: a methylated pyrazole ring, a phenyl substituent, and a methyl carboxylate group, making it a molecule of significant interest for further derivatization and biological screening.
Synthesis and Mechanistic Insights
The synthesis of polysubstituted pyrazoles can be achieved through various strategies, with the condensation of 1,3-dicarbonyl compounds or their equivalents with hydrazine derivatives being a common and effective method.[4][8] A plausible and efficient synthetic route to methyl 2-methyl-4-phenyl-2H-pyrazole-3-carboxylate involves a multi-step process starting from readily available precursors.
Proposed Synthetic Pathway
A logical synthetic approach would involve the initial formation of a β-ketoester, followed by cyclization with a substituted hydrazine.
Caption: Proposed synthetic pathway for methyl 2-methyl-4-phenyl-2H-pyrazole-3-carboxylate.
Experimental Protocol: A Step-by-Step Guide
Step 1: Synthesis of Ethyl 2-benzoyl-3-(dimethylamino)acrylate (Enaminone Intermediate)
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To a solution of ethyl benzoylacetate (1 equivalent) in an anhydrous solvent such as toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to yield the crude enaminone intermediate, which can often be used in the next step without further purification.
Step 2: Cyclization to form Methyl 2-methyl-4-phenyl-2H-pyrazole-3-carboxylate
-
Dissolve the crude enaminone intermediate from Step 1 in a protic solvent like ethanol.
-
Add a solution of methylhydrazine (1.1 equivalents) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours. The cyclization reaction is often catalyzed by a small amount of acid.
-
After cooling, the solvent is evaporated. The resulting residue contains the pyrazole carboxylic acid.
-
To obtain the methyl ester, the crude acid is dissolved in methanol, and a catalytic amount of a strong acid (e.g., sulfuric acid) is added. The mixture is then refluxed.
-
The final product is isolated and purified by column chromatography on silica gel.
Spectroscopic Characterization
The structural elucidation of methyl 2-methyl-4-phenyl-2H-pyrazole-3-carboxylate relies on a combination of spectroscopic techniques. The expected data is inferred from literature values for similarly substituted pyrazoles.[7][9][10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H-NMR | 7.20-7.50 | Multiplet | Phenyl protons |
| 8.10-8.30 | Singlet | Pyrazole H-5 proton | |
| 3.90-4.10 | Singlet | N-CH₃ protons | |
| 3.70-3.90 | Singlet | O-CH₃ protons | |
| ¹³C-NMR | 160-165 | Singlet | C=O (ester) |
| 145-150 | Singlet | Pyrazole C-3 | |
| 135-140 | Singlet | Pyrazole C-5 | |
| 125-135 | Multiple | Phenyl carbons | |
| 110-115 | Singlet | Pyrazole C-4 | |
| 50-55 | Singlet | O-CH₃ | |
| 35-40 | Singlet | N-CH₃ |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Infrared (IR) Spectroscopy
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~1720 cm⁻¹: Strong absorption corresponding to the C=O stretching of the ester group.
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~1600 cm⁻¹, ~1490 cm⁻¹: C=C stretching vibrations of the aromatic phenyl and pyrazole rings.
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~3050 cm⁻¹: Aromatic C-H stretching.
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~2950 cm⁻¹: Aliphatic C-H stretching of the methyl groups.
Mass Spectrometry (MS)
The electron impact mass spectrum is expected to show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) and the entire ester group (-COOCH₃).
Chemical Reactivity and Derivatization
The chemical reactivity of methyl 2-methyl-4-phenyl-2H-pyrazole-3-carboxylate is dictated by its functional groups: the ester, the pyrazole ring, and the phenyl substituent.
Reactions at the Ester Group
The methyl ester can undergo typical ester transformations:
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Hydrolysis: Treatment with aqueous base (e.g., NaOH, KOH) followed by acidification will yield the corresponding carboxylic acid, 2-methyl-4-phenyl-2H-pyrazole-3-carboxylic acid.[12] This acid is a versatile intermediate for the synthesis of amides and other derivatives.[9][13][14]
-
Amidation: Reaction with amines in the presence of a coupling agent or via the acid chloride can produce a variety of pyrazole-3-carboxamides. These derivatives are of particular interest due to their potential biological activities.[7][9][15]
-
Reduction: The ester can be reduced to the corresponding primary alcohol, (2-methyl-4-phenyl-2H-pyrazol-3-yl)methanol, using reducing agents like lithium aluminum hydride (LiAlH₄).
Caption: Key reactions involving the ester functionality.
Reactions at the Phenyl Ring
The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation. The directing effects of the pyrazole ring will influence the position of substitution.
Physicochemical Properties
| Property | Predicted Value / Characteristic | Basis of Prediction |
| Molecular Formula | C₁₂H₁₂N₂O₂ | From structure |
| Molecular Weight | 216.24 g/mol | From structure |
| Appearance | White to off-white solid | Analogy with similar compounds[16] |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol). Sparingly soluble in water. | Polarity of the molecule |
| Melting Point | Expected to be in the range of 100-150 °C | Based on similar substituted pyrazoles |
Potential Applications in Drug Discovery
The pyrazole scaffold is a well-established pharmacophore.[1][2][3][4][5][6] The title compound, as a functionalized pyrazole derivative, holds potential for various therapeutic applications. Amide derivatives of similar pyrazole carboxylic acids have shown activity as aryl hydrocarbon receptor (AhR) antagonists, which could be relevant for preventing toxicity induced by certain environmental pollutants.[17][18] Furthermore, the diverse biological activities reported for pyrazole derivatives, including antimicrobial and anticancer effects, suggest that methyl 2-methyl-4-phenyl-2H-pyrazole-3-carboxylate and its derivatives are promising candidates for biological screening and lead optimization programs.[19][20]
Conclusion
Methyl 2-methyl-4-phenyl-2H-pyrazole-3-carboxylate is a synthetically accessible and versatile molecule. This guide has outlined its probable synthesis, spectroscopic characteristics, and chemical reactivity based on established principles and data from analogous compounds. Its structural features make it a valuable intermediate for the development of novel compounds with potential therapeutic applications. The information provided herein serves as a foundational resource for researchers aiming to explore the chemistry and biological potential of this and related pyrazole derivatives.
References
- Jaisankar, K. R., Kumaran, K., & Raja Mohamed Kamil, S. (n.d.). Synthesis of Novel Heterocyclic Pyrazole-3-carboxamides using Nitrilimines.
- “On water” synthesis of N-unsubstituted pyrazoles: semicarbazide hydrochloride as an alternative to hydrazine for preparation of pyrazole-3-carboxylate derivatives and 3,5-disubstituted pyrazoles. (n.d.). Green Chemistry (RSC Publishing).
- Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (n.d.). DergiPark.
- Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. (n.d.). PubMed.
- Synthesis and theoretical calculations of the 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives. (n.d.). ResearchGate.
- Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. (2021, September 7). Letters in Applied NanoBioScience.
- 2-Methyl-2H-pyrazole-3-carboxylic acid (4-phenyl-thiazol-2-ylcarbamoyl)-methyl ester. (n.d.). PubChem.
- Pyrazole: an emerging privileged scaffold in drug discovery. (2023, November 7). PMC.
- Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024, June 13). PMC.
- Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. (2022, July 27). Visnav.
- PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026, January 6). ResearchGate.
- 96 Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds. (2012, October 8).
- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021, May 9). Frontiers.
- View of A review on Chemistry and Therapeutic effect of Pyrazole. (n.d.). IGNITED MINDS.
- Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. (n.d.). ResearchGate.
- Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. (n.d.). MDPI.
- Novel compound 2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amide (CH-223191) prevents 2,3,7,8-TCDD-induced toxicity by antagonizing the aryl hydrocarbon receptor. (2006, June 15). PubMed.
- Novel Compound 2-Methyl-2H-pyrazole-3-carboxylic Acid (2-methyl-4-o-tolylazo-phenyl)-amide (CH-223191) Prevents 2,3,7,8-TCDD-Induced Toxicity by Antagonizing the Aryl Hydrocarbon Receptor. (2015, October 27). ResearchGate.
- 2-(4-METHOXY-PHENYL)-5-METHYL-2H-PYRAZOLE-3-CARBOXYLIC ACID synthesis. (n.d.). chemicalbook.
- Calcium gluconate(299-28-5)IR1. (n.d.). ChemicalBook.
- Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR. (n.d.). PMC.
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.).
- A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole derivatives. (n.d.). Der Pharma Chemica.
- 1-(2,6-dimethylphenyl)-4-methyl-pyrazole-3-carboxylic acid methyl ester. (n.d.). SpectraBase.
- 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (n.d.).
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021, June 22). MDPI.
- Process for the regioselective synthesis of pyrazoles. (n.d.). Google Patents.
- 5-Methyl-2H-pyrazole-3-carboxylic acid, 1-methyl-2-phenylhydrazide. (2026, March 7). Virginia.gov.
- Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2026, January 27). MDPI.
- 2-Methyl-2H-pyrazole-3-carboxylic acid. (n.d.). MilliporeSigma.
- CAS DataBase - ChemicalBook. (n.d.).
- Synthesis and Reactivity of Pt II Methyl Complexes Supported by Pyrazolate Pincer Ligands. (2020, March 25).
- 2-Methyl-4-nitro-2H-pyrazole-3-carboxylic acid (4-iodo-phenyl)-amide - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase.
- 4-Methyl-2H-pyrazole-3-carboxylic acid ethyl ester. (n.d.). Sigma-Aldrich.
- Compound 525323: 5-Methyl-2H-pyrazole-3-carboxylic acid, 2-phenylhydrazide - Catalog. (2025, September 7).
- CAS No : 299-28-5 | Product Name : Calcium Gluconate - API Standards. (n.d.). Pharmaffiliates.
- Calcium Gluconate, E579 (cas No.299-28-5) at Best Price in Johannesburg | Sa Globalz Merchandise Import And Export. (n.d.). Tradeindia.
- CAS 299-28-5 | Sigma-Aldrich. (n.d.). MilliporeSigma.
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 4. View of A review on Chemistry and Therapeutic effect of Pyrazole | Journal of Advances and Scholarly Researches in Allied Education [ignited.in]
- 5. Pharmaceuticals | Special Issue : Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation [mdpi.com]
- 6. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 7. sphinxsai.com [sphinxsai.com]
- 8. Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 2-(4-METHOXY-PHENYL)-5-METHYL-2H-PYRAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. researchgate.net [researchgate.net]
- 15. jcsp.org.pk [jcsp.org.pk]
- 16. 2-Methyl-2H-pyrazole-3-carboxylic acid | 16034-46-1 [sigmaaldrich.com]
- 17. Novel compound 2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amide (CH-223191) prevents 2,3,7,8-TCDD-induced toxicity by antagonizing the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. nanobioletters.com [nanobioletters.com]
- 20. mdpi.com [mdpi.com]
